1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide
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Overview
Description
1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. It features a bromopyridine moiety attached to a methanesulfonamide group, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide typically involves the bromination of pyridine followed by sulfonamide formation. One common method starts with 5-bromopyridine, which undergoes a nucleophilic substitution reaction with N-methylmethanesulfonamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with sodium azide would yield 1-(5-azidopyridin-2-yl)-N-methylmethanesulfonamide .
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors involved in disease pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone: Another bromopyridine derivative with different functional groups.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: A Schiff-base compound with a similar bromopyridine moiety.
Uniqueness
1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide is unique due to its specific combination of a bromopyridine ring and a methanesulfonamide group. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H9BrN2O2S |
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Molecular Weight |
265.13 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C7H9BrN2O2S/c1-9-13(11,12)5-7-3-2-6(8)4-10-7/h2-4,9H,5H2,1H3 |
InChI Key |
CVVQVNAQZGSQCD-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1=NC=C(C=C1)Br |
Origin of Product |
United States |
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